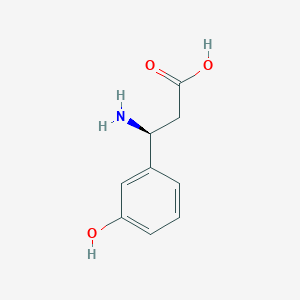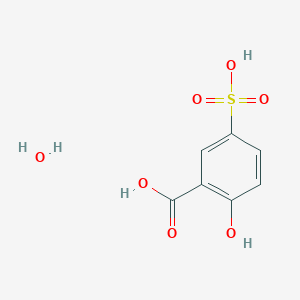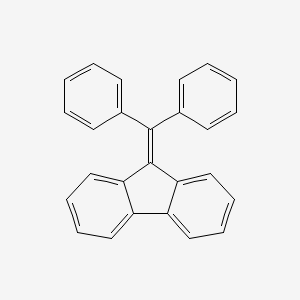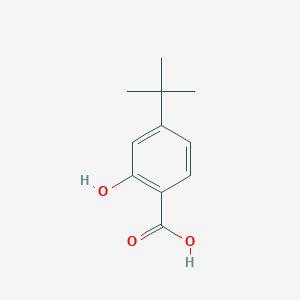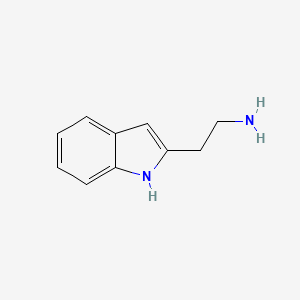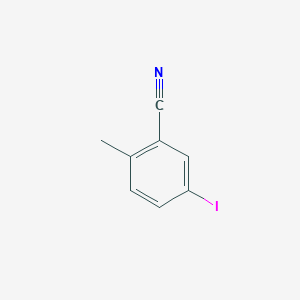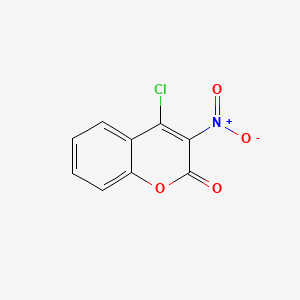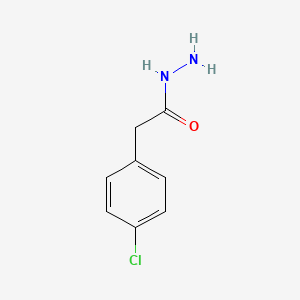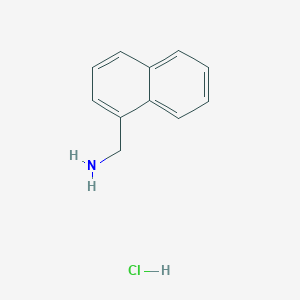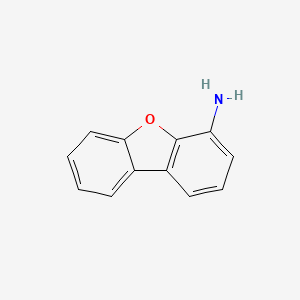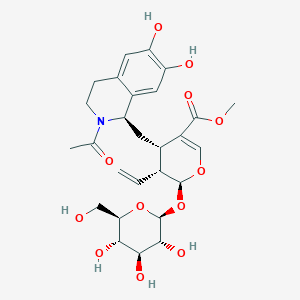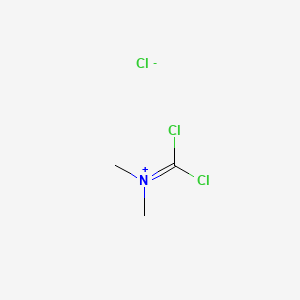
(Dichloromethylene)dimethylammonium chloride
概要
説明
(Dichloromethylene)dimethylammonium chloride, also known as Phosgeniminium chloride or Vilsmeier reagent, is a technical grade chemical . It has a molecular weight of 162.45 . It is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
This compound has been used as a reagent in the synthesis of selenourea and ®-2-(2-chloroethyl)pyrrolidine-1-carboxylic acid ethyl ester . It is also used for introducing amide chloride group into activated substrates .Molecular Structure Analysis
The linear formula of (Dichloromethylene)dimethylammonium chloride is [Cl2C=N(CH3)2]+Cl- . The IUPAC name is N-(dichloromethylene)-N-methylmethanaminium chloride . The InChI code is 1S/C3H6Cl2N.ClH/c1-6(2)3(4)5;/h1-2H3;1H/q+1;/p-1 .Chemical Reactions Analysis
(Dichloromethylene)dimethylammonium chloride, also known as the Vilsmeier reagent, reacts with o-acetaminophenols under Meth-Cohn conditions to yield 2-formylpyrido[2,1-b]benzoxazoles .Physical And Chemical Properties Analysis
(Dichloromethylene)dimethylammonium chloride appears as a white to pale yellow crystalline powder . It has a melting point of approximately 185°C (decomposition) . It is sensitive to moisture and may decompose in moist air or water .科学的研究の応用
Synthesis of Beta-Lactams
Beta-lactams: are a class of antibiotics that include penicillin and its derivatives. Phosgeniminium chloride is utilized in the synthesis of these compounds due to its ability to act as a formylating agent . This application is crucial in the pharmaceutical industry for developing new antibacterial agents.
Creation of N-Vinyl Substituted Indoles
Indoles are important heterocyclic compounds found in many natural products and pharmaceuticals. Phosgeniminium chloride is used to synthesize n-vinyl substituted indoles , which are valuable intermediates in organic synthesis and have potential applications in drug development .
Formation of Fused 2-Pyridone Rings
The compound is employed in the formation of fused 2-pyridone rings . These structures are significant due to their presence in various biologically active molecules and their potential use in medicinal chemistry for the development of new therapeutic agents .
Preparation of Anti-Poxvirus Agents
Phosgeniminium chloride is used in the preparation of compounds with anti-poxvirus activity . Given the need for effective treatments against viral diseases, this application is particularly relevant in the field of antiviral research .
Staudinger Reaction
This chloride salt is used in the Staudinger reaction , which is a method for converting azides into amines. This reaction is widely used in chemical synthesis and has implications in the synthesis of various organic compounds .
Hundsdiecker-Barton Iododecarboxylation Reaction
In organic chemistry, the Hundsdiecker-Barton iododecarboxylation reaction is a decarboxylation process that forms alkyl iodides from silver salts of carboxylic acids. Phosgeniminium chloride plays a role in this reaction, which is important for the synthesis of iodinated organic compounds .
Organic Photosensitizers for Solar Cells
The compound is extensively studied for its application in organic photosensitizers . These are used in dye-sensitized solar cells, which are a promising type of solar cell due to their low cost and ease of production .
Synthesis of Polyphosphazenes
Phosgeniminium chloride is also involved in the synthesis of polyphosphazenes . These are polymers with a range of applications, including biomedical devices, due to their unique properties such as flexibility, biocompatibility, and chemical resistance .
作用機序
Target of Action
(Dichloromethylene)dimethylammonium chloride, also known as Phosgeniminium chloride, is a compound that primarily targets organic synthesis . It is widely used in organic synthesis, especially as an introducing reagent for allyl protective groups .
Mode of Action
The mode of action of (Dichloromethylene)dimethylammonium chloride involves nucleophilic substitution reactions with amine compounds . This interaction results in the transformation of amines into allyl amines .
Biochemical Pathways
(Dichloromethylene)dimethylammonium chloride affects the biochemical pathways involved in the synthesis of allyl ethers and esters, as well as the construction of carbon-nitrogen bonds . The downstream effects of these pathways include the production of various organic compounds.
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform , which may impact its bioavailability
Result of Action
The molecular and cellular effects of (Dichloromethylene)dimethylammonium chloride’s action include the formation of allyl amines and the synthesis of various organic compounds . These effects are a direct result of the compound’s interaction with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Dichloromethylene)dimethylammonium chloride. For instance, the compound is moisture sensitive , meaning that its stability and efficacy can be affected by the presence of water. Additionally, the compound is known to react violently with water, producing toxic gas . Therefore, it should be handled and stored in a dry environment .
Safety and Hazards
This compound is classified as having acute oral toxicity and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use only in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is advised .
将来の方向性
特性
IUPAC Name |
dichloromethylidene(dimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2N.ClH/c1-6(2)3(4)5;/h1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNFKRFWZQQDMD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C(Cl)Cl)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dichloromethylene)dimethylammonium chloride | |
CAS RN |
33842-02-3 | |
| Record name | Phosgeniminium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33842-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 33842-02-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (dichloromethylene)dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



